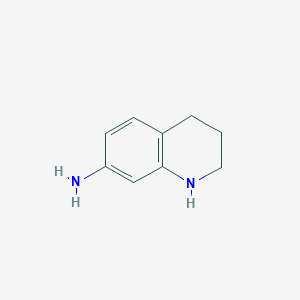

7-Amino-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPBYCTYIMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570208 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153856-89-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 7-Amino-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of 7-Amino-1,2,3,4-tetrahydroquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on providing detailed experimental protocols, structured data, and visual representations of key concepts.

Synthesis of this compound

The most common and practical synthetic route to this compound involves a two-step process: the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.

Step 1: Nitration of 1,2,3,4-tetrahydroquinoline

Direct nitration of 1,2,3,4-tetrahydroquinoline can lead to a mixture of isomers. To achieve regioselectivity and favor the formation of the 7-nitro isomer, the secondary amine of the tetrahydroquinoline ring is typically protected prior to the nitration reaction.

Experimental Protocol: Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline [1]

This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which directs the nitration to the 6- and 7-positions.

-

Reagents and Materials:

-

N-Fmoc-1,2,3,4-tetrahydroquinoline

-

Potassium nitrate (KNO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Pyrrolidine

-

Water

-

Brine

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

Prepare a nitrating mixture by dissolving potassium nitrate in concentrated sulfuric acid at 0 °C with stirring for 10-15 minutes.

-

Add dichloromethane to the nitrating mixture at 0 °C and continue stirring for an additional 15 minutes.

-

In a separate flask, dissolve N-Fmoc-1,2,3,4-tetrahydroquinoline in dichloromethane.

-

Slowly add the solution of N-Fmoc-1,2,3,4-tetrahydroquinoline dropwise to the nitrating mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

-

Following the reaction, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.

-

Extract the product with dichloromethane and wash sequentially with water and brine.

-

The resulting products, 6-nitro-1,2,3,4-tetrahydroquinoline and 7-nitro-1,2,3,4-tetrahydroquinoline, can be separated by column chromatography. This procedure has been reported to yield 41% of the 6-nitro isomer and 25% of the 7-nitro isomer[1].

-

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

The nitro group of 7-nitro-1,2,3,4-tetrahydroquinoline can be efficiently reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. Alternatively, metal-acid systems or other reducing agents can be employed.

Experimental Protocol: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline using Zinc and Ammonium Chloride [2]

This protocol provides a method for the reduction of a nitro-tetrahydroquinoline derivative, which can be adapted for 7-nitro-1,2,3,4-tetrahydroquinoline.

-

Reagents and Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline derivative

-

Ammonium chloride (NH₄Cl)

-

Zinc dust

-

Methanol

-

Water

-

Standard laboratory glassware

-

-

Procedure:

-

Prepare a solution of ammonium chloride in a 3:7 water-to-methanol mixture.

-

Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative in methanol.

-

Add zinc dust to the solution of the nitro compound.

-

Add the prepared ammonium chloride solution to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the zinc residue.

-

Remove the solvent under reduced pressure to obtain the crude this compound derivative.

-

The product can be further purified by column chromatography or recrystallization.

-

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst is a clean and efficient method for the reduction of nitroarenes.

-

General Procedure:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm to 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield this compound.

-

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| Appearance | White to brown solid | American Elements |

| Melting Point | 83-87 °C (crude) | [3] |

| Boiling Point | 321.9 ± 31.0 °C (Predicted) | [4] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 5.76 ± 0.20 (Predicted) | Guidechem |

| XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area | 38.1 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the saturated heterocyclic ring, and the amine protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydroquinoline ring. The carbon atom attached to the amino group (C7) is expected to be shielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules or radicals from the tetrahydroquinoline ring system.

Biological and Pharmacological Properties

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of this core have been investigated for a wide range of therapeutic applications, with a significant focus on anticancer activities.[6][7]

Anticancer Potential

Derivatives of tetrahydroquinoline have shown promise as inhibitors of various targets implicated in cancer progression. While specific studies on this compound are limited, research on related analogs suggests potential mechanisms of action, including:

-

mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been identified as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[2]

-

RORγ Inverse Agonism: Certain tetrahydroquinoline derivatives have been discovered as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer.

-

Androgen Receptor (AR) Antagonism: Novel tetrahydroquinoline derivatives have been identified as potent antagonists of the androgen receptor, a key driver in prostate cancer.[1]

-

DHFR and CDK2 Inhibition: Tetrahydroisoquinoline analogs, structurally related to tetrahydroquinolines, have been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[8]

-

KRas Inhibition: Tetrahydroisoquinoline derivatives have also demonstrated significant activity in inhibiting KRas, a frequently mutated oncogene in various cancers.[9]

-

Induction of Apoptosis: Some tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with cell cycle arrest at the G2/M phase.[4]

Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives often involves the modulation of key signaling pathways. One of the prominent pathways implicated is the PI3K/AKT/mTOR pathway , which is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway by tetrahydroquinoline derivatives can lead to autophagy and cell death in cancer cells.[10]

Caption: PI3K/AKT/mTOR pathway and potential inhibition by tetrahydroquinoline derivatives.

Experimental Workflows

The general workflow for the synthesis and evaluation of this compound and its derivatives involves several key stages, from initial synthesis to biological testing.

Caption: A general workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are well-established, allowing for the efficient production of the core structure. While the pharmacological profile of the parent compound is not extensively documented, the broad and potent activities of its derivatives highlight the significant potential of this chemical class.

Future research should focus on a more detailed characterization of the physicochemical and pharmacological properties of this compound itself. Furthermore, the synthesis and evaluation of a diverse library of derivatives, particularly with substitutions on the amino group and the aromatic ring, could lead to the discovery of potent and selective modulators of various biological targets. Elucidating the specific signaling pathways affected by these compounds will be crucial for understanding their mechanism of action and for guiding future drug design efforts.

References

- 1. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline: Chemical Structure, Analysis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-1,2,3,4-tetrahydroquinoline, a heterocyclic amine of interest in medicinal chemistry. This document details its chemical structure, synthesis, and analytical characterization. Additionally, it explores the potential biological activities of this compound based on the broader understanding of the tetrahydroquinoline scaffold, highlighting areas for future research.

Chemical Structure and Properties

This compound is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring (a piperidine ring), with an amino group substituted at the 7th position of the aromatic ring.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem |

| Molecular Weight | 148.20 g/mol | PubChem |

| CAS Number | 153856-89-4 | ChemicalBook[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [2]

This protocol involves the nitration of an N-protected 1,2,3,4-tetrahydroquinoline to regioselectively introduce a nitro group at the 7-position.

-

Materials:

-

Fmoc-protected 1,2,3,4-tetrahydroquinoline (1000 mmol, 0.5 g)

-

Potassium nitrate (KNO₃) (1000 mmol, 0.142 g)

-

Sulfuric acid (H₂SO₄) (1000 mmol, 0.074 mL)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Prepare the nitrating mixture by dissolving KNO₃ in H₂SO₄ with stirring at 0 °C for 10-15 minutes.

-

Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.

-

While maintaining the temperature at 0 °C, add a solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 2 hours and 30 minutes.

-

Upon completion, work up the reaction mixture to isolate the N-protected 7-Nitro-1,2,3,4-tetrahydroquinoline.

-

Deprotection of the amino group can be carried out using standard procedures to yield 7-Nitro-1,2,3,4-tetrahydroquinoline.

-

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline to this compound [2]

This protocol describes the reduction of the nitro group to an amino group.

-

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline derivative (e.g., N-acyl-7-nitro-1,2,3,4-tetrahydroquinoline) (1000 mmol, 0.3 g)

-

Ammonium chloride (NH₄Cl) (7000 mmol, 0.5 g)

-

Zinc dust (10,000 mmol, 0.43 g)

-

Methanol

-

Water

-

-

Procedure:

-

Prepare a solution of ammonium chloride in a 3:7 water-to-methanol ratio.

-

Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline derivative in methanol.

-

Add zinc dust to the solution of the nitro compound.

-

Add the prepared ammonium chloride solution to the reaction mixture.

-

Stir the reaction at room temperature until the reduction is complete (monitoring by TLC).

-

Filter the reaction mixture to remove the zinc residues and concentrate the filtrate.

-

Extract the product with a suitable organic solvent and purify by column chromatography to obtain this compound.

-

Analytical Characterization

Comprehensive analytical techniques are essential for confirming the identity and purity of this compound.

General Analytical Workflow

Caption: A generalized workflow for the analytical characterization of synthesized compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the amino group at the 7-position. The aliphatic protons of the piperidine ring will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The chemical shifts of the aromatic carbons will be affected by the electron-donating amino group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the N-H bending of the secondary amine in the tetrahydroquinoline ring (around 1600 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 148.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of aromatic amines.[3][4] A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.[4]

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., around 254 nm) is appropriate.

Gas Chromatography (GC)

GC and GC-MS are powerful techniques for the analysis of volatile and semi-volatile amines.[5] Derivatization may be necessary to improve the chromatographic properties of the polar amino groups.[5]

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.[6]

-

Derivatization: Acylation with reagents like pentafluoropropionic anhydride (PFPA) can be employed to make the amine more volatile and improve peak shape.[5]

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Potential Biological Activities

-

Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated for their anticancer properties.[7][8] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some derivatives have been found to target signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8]

-

Neuroprotective Effects: The tetrahydroquinoline and related tetrahydroisoquinoline cores are found in molecules with neuroprotective properties.[9][10] These compounds may exert their effects through antioxidant mechanisms, modulation of neurotransmitter systems, or by interacting with specific receptors in the central nervous system.

Potential Signaling Pathway Modulation

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways.

Hypothesized PI3K/Akt Signaling Pathway Modulation

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities. While detailed experimental data on this specific molecule is currently sparse, this guide provides a framework for its synthesis and analysis based on established methods for related compounds.

Future research should focus on:

-

The detailed synthesis and full analytical characterization of this compound to establish a comprehensive spectral and chromatographic database.

-

Screening for biological activities, particularly in the areas of oncology and neuropharmacology.

-

Investigation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This foundational work will be crucial for unlocking the therapeutic potential of this and other related amino-substituted tetrahydroquinolines.

References

- 1. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. DSpace [helda.helsinki.fi]

- 8. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Amino-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery due to its structural similarity to a variety of biologically active compounds. As a substituted tetrahydroquinoline, its molecular structure offers a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its derivatives.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data and comparative analysis with closely related analogs. The information herein serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for this compound. These values provide a foundational dataset for the structural elucidation and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 | ~3.25 | t | 6.0 |

| H-3 | ~1.90 | m | - |

| H-4 | ~2.70 | t | 6.4 |

| H-5 | ~6.85 | d | 8.0 |

| H-6 | ~6.40 | dd | 8.0, 2.2 |

| H-8 | ~6.50 | d | 2.2 |

| NH (amine) | ~3.60 | br s | - |

| NH (ring) | ~3.80 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~42.5 |

| C-3 | ~22.0 |

| C-4 | ~27.5 |

| C-4a | ~122.0 |

| C-5 | ~115.0 |

| C-6 | ~114.5 |

| C-7 | ~145.0 |

| C-8 | ~115.5 |

| C-8a | ~144.0 |

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450-3250 | Medium (two bands for primary amine) |

| N-H Stretch (Ring) | 3400-3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1340-1250 | Strong |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium |

Table 4: Mass Spectrometry Data

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| Electron Ionization (EI) | 148 | 133, 119, 91 |

| Electrospray Ionization (ESI) | 149 | 132 |

Table 5: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~240, ~295 | Data not available |

| Methanol | ~240, ~295 | Data not available |

Experimental Protocols

Detailed below are generalized experimental protocols for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of aromatic amines and quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (or as needed for good signal-to-noise).

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion ESI-MS.

-

Mobile Phase (for LC-MS): A mixture of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to promote ionization.

-

Infusion (for direct ESI-MS): Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range).

-

-

Data Acquisition:

-

Instrument: Dual-beam UV-Vis Spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample as the blank.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Procedure: Record the absorbance spectrum of the sample solution against the solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic dataset and standardized analytical protocols for this compound. While the presented NMR data is predictive, it offers a robust starting point for spectral assignment and interpretation. When combined with the provided experimental methodologies and comparative data from related structures, researchers are well-equipped to characterize this important molecule and its derivatives. As experimental data becomes publicly available, this guide can be further refined to enhance its accuracy and utility within the scientific community.

The Biological Potential of 7-Amino-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery

Introduction: The 7-Amino-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a derivative of the versatile tetrahydroquinoline core, this compound and its analogues have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Anticancer Activity

Derivatives of the this compound core have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.

One notable study highlighted the potent in vitro antiproliferative activity of a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate derivative. This compound was found to induce significant oxidative stress, leading to autophagy-mediated cell death via the PI3K/AKT/mTOR signaling pathway.[1] Further research on other tetrahydroquinoline derivatives has also implicated their role in disrupting cancer cell proliferation and metastasis.[1]

Morpholine-substituted tetrahydroquinoline derivatives have also been investigated as potential mTOR inhibitors, with some compounds demonstrating potent and selective cytotoxicity against lung, breast, and triple-negative breast cancer cell lines.[2] For instance, certain derivatives exhibited IC50 values in the nanomolar range against the A549 lung cancer cell line.[2]

Table 1: Anticancer Activity of Representative Tetrahydroquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | HCT-116 (Colon) | Approx. 13 | [3] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Approx. 13 | [3] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | [3] |

| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 | [2] |

| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 | [2] |

| Morpholine-substituted tetrahydroquinoline (10d) | MDA-MB-231 (Triple-Negative Breast) | 1.003 ± 0.008 | [2] |

| Pyrazolo quinoline derivative (15) | Various | High Potential | [4] |

| 5,6,7,8-tetrahydroisoquinoline derivative (7e) | A549 (Lung) | 0.155 | [5] |

| 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative (8d) | MCF7 (Breast) | 0.170 | [5] |

Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by targeting this pathway.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline derivatives have long been recognized for their antimicrobial properties, and analogues of this compound are no exception. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This disruption of DNA synthesis ultimately leads to bacterial cell death.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrids (QS3) | E. coli | 128 | [6] |

| Quinoline-Sulfonamide Hybrids (QS3) | E. faecalis | 128 | [6] |

| Quinoline-Sulfonamide Hybrids (QS3) | P. aeruginosa | 64 | [6] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [7] |

| Quinoline-based hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 | [7] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [7] |

| 1,2-dihydroquinoline carboxamide (35) | M. tuberculosis H37Rv | 0.39 (IC50) | [8] |

| N-methylbenzofuro[3,2-b]quinoline (8) | Vancomycin-resistant E. faecium | 4 | [8] |

| Quinolidene-rhodanine conjugates (27, 28, 29, 30, 31, 32) | M. tuberculosis | 1.66–9.57 | [8] |

| Amino acid derivatives of quinoline (3a) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 0.62 (mg/mL) | [9] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted protocol.

Neuroprotective Activity: Cholinesterase Inhibition

Derivatives of tetrahydroquinoline have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease. A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.

Several 4-amino-tetrahydroquinoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory properties, with some compounds exhibiting Ki values in the micromolar range against both AChE and BChE.[10] The isoquinoline alkaloid dauricine, a benzyl tetrahydroisoquinoline, has been shown to ameliorate Alzheimer-like pathological changes in vitro by inhibiting APP processing, reducing Aβ accumulation, and ameliorating tau hyperphosphorylation.[11]

Table 3: Cholinesterase Inhibitory Activity of Representative Tetrahydroquinoline and Related Derivatives

| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 4-Amino-tetrahydroquinoline Derivative | AChE | - | 17.87±2.91–30.53±4.25 | [10] |

| 4-Amino-tetrahydroquinoline Derivative | BChE | - | 9.08±0.69–20.02±2.88 | [10] |

| Thioxoquinoline Derivative (Vb3) | AChE & BChE | Most Active | - | [12] |

| 4-(pchlorophenyl)pyrazolo[3,4-b]tetrahydroquinoline | AChE | Encouraging Activity | - | [13] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative (6h) | AChE | 0.00365 | - | [14] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative (3b) | AChE | 0.052 | - | [14] |

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine cholinesterase activity. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically.

Experimental Protocols

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

A common precursor for this compound is its nitro analogue. A general synthetic procedure involves the nitration of a protected tetrahydroquinoline.

-

Preparation of Nitrating Mixture: Dissolve KNO3 (1 equivalent) in H2SO4 (1 equivalent) at 0 °C with stirring for 10-15 minutes.

-

Reaction Setup: Add dichloromethane to the nitrating mixture at 0 °C and stir for an additional 15 minutes.

-

Addition of Starting Material: While maintaining the temperature at 0 °C, add a solution of Fmoc-protected tetrahydroquinoline (1 equivalent) in dichloromethane dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2.5 hours.

-

Work-up: The reaction is then worked up to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group yields the desired 7-amino derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle and untreated controls. Incubate for the desired time (e.g., 72 or 96 hours).[15]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[15]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Antimicrobial Susceptibility Test

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include growth and sterility controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of acetylcholinesterase.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[16]

-

Assay Setup: In a 96-well plate, add the enzyme solution, followed by the test inhibitor at various concentrations. Include a negative control (no inhibitor) and a blank (no enzyme).[16]

-

Pre-incubation: Incubate the enzyme and inhibitor for a short period.

-

Reaction Initiation: Add the substrate and DTNB solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the negative control. The IC50 value is then determined.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure makes it an attractive core for developing therapeutic agents across various disease areas. Among its many derivatives, those functionalized with an amino group at the 7-position have garnered significant attention for their potent and diverse biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the functionalization of the core THQ ring system. A common and effective strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired primary amine. This 7-amino intermediate serves as a versatile building block for further derivatization at the N-1 and C-7 positions to generate a library of analogs.

A generalized workflow for this synthesis is outlined below.

Key Experimental Protocol: Synthesis of 7-Amino-THQ Intermediate

The following protocol is adapted from methodologies described for the synthesis of precursors to biologically active molecules.[3]

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.

-

Add dichloromethane (DCM) to the mixture and continue stirring at 0 °C for an additional 15 minutes.

-

Add a solution of 1,2,3,4-tetrahydroquinoline (pre-dissolved in DCM) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for approximately 2.5 hours.

-

Upon completion, pour the mixture over crushed ice. Extract the product with DCM, and dry the organic layer over sodium sulfate to yield the nitro-THQ intermediate.[3]

Step 2: Synthesis of this compound

-

Prepare a solution of ammonium chloride (NH₄Cl) in a 3:7 water-to-methanol mixture.

-

Dissolve the 7-Nitro-1,2,3,4-tetrahydroquinoline intermediate from Step 1 in methanol.

-

Add zinc dust to the solution of the nitro-intermediate.

-

Add the prepared ammonium chloride solution to the reaction mixture.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove zinc residue and concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography.[3]

Therapeutic Applications and Biological Activity

7-Amino-THQ derivatives have been explored for a range of therapeutic applications, demonstrating the versatility of this chemical scaffold.

Anticancer Activity: mTOR Inhibition

Recent studies have identified morpholine-substituted 7-Amino-THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cancer cell signaling that regulates growth and survival.[3][4]

Structure-activity relationship (SAR) studies reveal that the incorporation of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide portion of the molecule significantly enhances cytotoxic activity.[3] Specifically, compound 10e (N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide) has emerged as a highly promising candidate.[3][4]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead mTOR-Inhibiting THQ Derivatives [3]

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |

|---|---|---|---|

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | 0.11 ± 0.01 | 0.12 ± 0.01 |

| 10h | 0.11 ± 0.01 | 0.087 ± 0.007 | 0.14 ± 0.02 |

| Everolimus | 0.055 ± 0.003 | 1.05 ± 0.05 | 1.11 ± 0.09 |

Protocol: MTT Assay for Cytotoxicity [3]

-

Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized THQ derivatives for a specified period (e.g., 48 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Neurodegenerative Diseases: Cholinesterase Inhibition

Derivatives of THQ are actively investigated for the treatment of Alzheimer's disease. One primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5][6] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[7]

Researchers have designed heterodimers combining the THQ moiety with other known AChE inhibitors, such as tacrine, to create exceptionally potent molecules that can interact with both the catalytic and peripheral sites of the enzyme.[7]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity [7]

| Compound | Target | IC₅₀ |

|---|

| 7b (Tacrine-THQ Heterodimer) | AChE | < 1 nM |

Antimalarial Activity

The related 4-aminoquinoline core is the basis for widely used antimalarial drugs like chloroquine. Studies on 7-substituted 4-aminoquinoline analogs have shown that modifications at the 7-position significantly impact their activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[8]

Table 3: Antiplasmodial Activity of 7-Substituted Aminoquinolines [8]

| 7-Position Substituent | Side Chain | P. falciparum (Chloroquine-Susceptible) IC₅₀ (nM) | P. falciparum (Chloroquine-Resistant) IC₅₀ (nM) |

|---|---|---|---|

| Iodo (-I) | -HN(CH₂)₂NEt₂ | 3 - 12 | 3 - 12 |

| Bromo (-Br) | -HN(CH₂)₃NEt₂ | 3 - 12 | 3 - 12 |

| Fluoro (-F) | -HN(CH₂)₂NEt₂ | 15 - 50 | 18 - 500 |

| Trifluoromethyl (-CF₃) | -HN(CH₂)₃NEt₂ | 15 - 50 | 18 - 500 |

| Methoxy (-OMe) | -HN(CH₂)₂NEt₂ | 17 - 150 | 90 - 3000 |

The SAR data indicates that larger, more polarizable halogens like iodine and bromine at the 7-position maintain high potency against resistant strains, whereas smaller or more electron-withdrawing groups like fluorine and trifluoromethyl, or electron-donating groups like methoxy, lead to a significant loss of activity.[8]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and promising platform for drug discovery. Its derivatives have demonstrated potent activity as anticancer agents by inhibiting the mTOR pathway, as neurotherapeutics by inhibiting cholinesterase, and as potential next-generation antimalarials. The synthetic accessibility of the 7-amino group allows for extensive structural modifications, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these lead compounds to improve their in vivo efficacy and safety profiles, potentially leading to the development of novel and effective treatments for some of the world's most challenging diseases.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7-Amino-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of 7-Amino-1,2,3,4-tetrahydroquinoline. Due to the limited availability of experimental data in peer-reviewed literature, this document combines predicted properties with established synthetic methodologies for related compounds to offer a robust resource for researchers.

Core Properties

This compound, with the CAS number 153856-89-4, is a substituted derivative of tetrahydroquinoline. Its core structure consists of a dihydrogenated quinoline ring with an amino group at the 7th position.

Physical and Chemical Data

Quantitative data for this compound is sparse in the literature. The following tables summarize key identifiers and predicted physicochemical properties. It is crucial to note that the majority of the physical properties are predicted and should be confirmed through experimental validation.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 153856-89-4 |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.20 g/mol |

| Canonical SMILES | C1CC2=C(NC1)C=C(C=C2)N |

| InChI Key | NC1=CC2=C(CCCN2)C=C1 |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 321.9 ± 31.0 °C |

| Density | 1.101 ± 0.06 g/cm³ |

| Flash Point | 173.6 ± 28.4 °C |

| Refractive Index | 1.600 |

| Vapor Pressure | 0 mmHg at 25°C |

| pKa | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

This protocol is based on established methods for the nitration of tetrahydroquinoline derivatives.

Objective: To synthesize 7-Nitro-1,2,3,4-tetrahydroquinoline.

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 99.5%)

-

Ice/Salt Bath

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Cool 30.00 mL of concentrated sulfuric acid to -10°C in a flask using an ice/salt bath.

-

Prepare a solution of nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL).

-

Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the nitric acid/sulfuric acid solution to the cooled sulfuric acid from step 1 over the course of 1 hour. It is critical to maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, stir the reaction mixture at -5°C for an additional 2.5 hours.

-

Pour the reaction mixture over a large amount of crushed ice.

-

Neutralize the mixture by carefully adding sodium carbonate until the pH reaches 8-9. A solid precipitate should form.

-

Filter the solid and wash it thoroughly with water.

-

Dissolve the crude solid in dichloromethane.

-

Wash the organic phase with water, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield 7-Nitro-1,2,3,4-tetrahydroquinoline, which is typically a viscous brown oil.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

This is a general protocol for the catalytic hydrogenation of a nitroaromatic compound.

Objective: To synthesize this compound.

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

Palladium on Carbon (Pd/C, 5% or 10%)

-

Ethanol (or other suitable solvent like Ethyl Acetate)

-

Hydrogen Gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Celite or another filtration aid

Procedure:

-

Dissolve the 7-Nitro-1,2,3,4-tetrahydroquinoline intermediate in a suitable solvent such as ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate) to the solution.

-

Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system if the product is a solid.

Spectral and Biological Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Researchers are advised to perform full characterization upon synthesis.

Similarly, there is a lack of published studies on the biological activities, pharmacological properties, or involvement in any signaling pathways of this compound. The broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities, and this compound may be a candidate for various screening programs.[1]

Safety, Handling, and Storage

Detailed toxicology data for this compound is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Storage in a cool, dry, and dark place is recommended to ensure stability.

Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and by trained personnel. The predicted data and proposed experimental protocols have not been experimentally validated by the authors of this guide.

References

A Comprehensive Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-Amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4), a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its primary applications in the development of novel therapeutic agents. A significant focus is placed on its role as a key intermediate in the synthesis of potent enzyme inhibitors, particularly for aldosterone synthase (CYP11B2), as well as its utility in creating compounds with potential anticancer and antiviral activities. This guide consolidates quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a bicyclic organic compound with a quinoline core structure.[1][2] The presence of a primary amino group on the aromatic ring and a secondary amine within the saturated ring makes it a valuable scaffold for chemical modification.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 153856-89-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₂N₂ | [1][2] |

| Molecular Weight | 148.21 g/mol | [6] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 60-61 °C | [3] |

| Boiling Point | 321.9 ± 31.0 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | [1][2] |

| IUPAC Name | 1,2,3,4-Tetrahydroquinolin-7-amine | [6] |

| Synonyms | 7-Quinolinamine, 1,2,3,4-tetrahydro-; 7-Amino-1,2,3,4-tetrahydroquinolin | [2] |

| InChI Key | MAPBYCTYIMFIBU-UHFFFAOYSA-N | [6] |

| SMILES | C1Cc2ccc(cc2NC1)N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group to a primary amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [7]

-

Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.

-

Add dichloromethane to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.

-

In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane.

-

Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2.5 hours.

-

Upon completion, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.

-

Extract the product with dichloromethane and wash multiple times with water and brine.

-

Separate the 6-nitro and 7-nitro regioisomers using preparative HPLC.

Step 2: Synthesis of this compound [7]

-

Prepare a solution of ammonium chloride in a 3:7 water-to-methanol ratio.

-

Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in methanol.

-

Add zinc dust to the solution of the nitro compound.

-

Add the prepared ammonium chloride solution to the reaction mixture.

-

Heat the mixture to 60 °C and stir for six hours to facilitate the reduction of the nitro group.

-

After the reaction is complete, remove the methanol by evaporation.

-

Dissolve the residue in ethyl acetate and wash to purify the final product, this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its primary applications are in the development of enzyme inhibitors and anticancer agents.

Aldosterone Synthase (CYP11B2) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[8][9] Overproduction of aldosterone is implicated in various cardiovascular diseases, making CYP11B2 an important therapeutic target.[10][11] Derivatives of this compound have been incorporated into novel compounds designed to selectively inhibit CYP11B2 over the closely related enzyme CYP11B1, which is responsible for cortisol synthesis, to minimize side effects.[11][12]

Table 2: In Vitro Inhibitory Activity of Tetrahydroquinoline Derivatives against CYP11B2 and CYP11B1

| Compound | Target | IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |

| PDHQ-1 | CYP11B2 | 0.66 ± 0.11 | 206 | [12] |

| CYP11B1 | 136 ± 41.3 | [12] | ||

| PDHQ-2 | CYP11B2 | 0.80 ± 0.31 | 32.8 | [12] |

| CYP11B1 | 26.1 ± 28.9 | [12] | ||

| PDHQ-3 | CYP11B2 | 0.98 ± 0.12 | 79.5 | [12] |

| CYP11B1 | 78.0 ± 5.44 | [12] | ||

| PDHQ-4 | CYP11B2 | 0.23 ± 0.02 | 58.2 | [12] |

| CYP11B1 | 13.4 ± 2.22 | [12] | ||

| Pyrimidine Derivative 22 | Monkey CYP11B2 | 13 | 702 | [11] |

| Monkey CYP11B1 | 8850 | [11] |

*PDHQ: Pyridinyldihydroquinolinone

Anticancer Activity

Derivatives of the tetrahydroquinoline scaffold have demonstrated promising anticancer activity against various cancer cell lines.[7][13][14] These compounds can exert their effects through different mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13]

Table 3: Anticancer Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetrahydroquinoline Derivatives | |||

| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [13] |

| A-549 (Lung) | 15.69 ± 2.56 | [13] | |

| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [13] |

| A-549 (Lung) | 28.44 ± 0.56 | [13] | |

| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [13] |

| A-549 (Lung) | 21.79 ± 0.22 | [13] | |

| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [13] |

| A-549 (Lung) | 12.55 ± 0.54 | [13] | |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [7] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [7] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [7] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [7] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [7] |

| Tetrahydroisoquinoline Derivatives | |||

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [14] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [14] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [14] | |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [14] |

Antiviral Activity

The quinoline scaffold is present in several known antiviral agents.[3] Research has shown that derivatives of 7-aminoquinoline can inhibit the replication of herpes simplex virus (HSV) type 1.[3] More recently, tetrahydroisoquinoline derivatives have been investigated for their potential against coronaviruses.[15]

Table 4: Antiviral Activity of Tetrahydroisoquinoline Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [16] |

| Calu-3 | 2.78 | [16] |

Experimental Protocols for Biological Assays

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

Two primary methods are used to assess the in vitro inhibition of aldosterone synthase.[1][4]

Protocol 1: Cell-Based Assay using NCI-H295R or HAC-15 cells [1][4]

-

Cell Seeding: Seed human adrenocortical carcinoma cells (NCI-H295R or HAC-15) in 96-well plates and allow them to adhere for 24-48 hours.

-

Inhibitor Treatment: Prepare serial dilutions of the test compound. Replace the culture medium with medium containing different concentrations of the test compound or a vehicle control.

-

Stimulation: Induce aldosterone production by adding a stimulating agent such as angiotensin II.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant for aldosterone measurement.

-

Aldosterone Quantification: Measure the aldosterone concentration using a validated method such as LC-MS/MS or a specific immunoassay.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Recombinant Human CYP11B2 Enzyme Inhibition Assay [1][4]

-

Reagent Preparation: Prepare stock solutions of the test compound and a serial dilution series.

-

Enzyme Reaction Setup: In a microcentrifuge tube or 96-well plate, combine assay buffer, recombinant human CYP11B2, adrenodoxin, and adrenodoxin reductase.

-

Inhibitor Addition: Add the desired concentration of the test compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, and an NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins and transfer the supernatant for analysis.

-

Aldosterone Quantification: Analyze the samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the cell-based assay.

In Vitro CYP11B2 Inhibition Assay Workflow

Caption: Workflow for a recombinant human CYP11B2 enzyme inhibition assay.

Signaling Pathways

CYP11B2 and Aldosterone Synthesis Pathway

CYP11B2 is the terminal enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for aldosterone production in the zona glomerulosa of the adrenal cortex.[5][6] The expression of CYP11B2 is regulated by angiotensin II and potassium levels, which trigger intracellular signaling cascades involving calcium and calmodulin-dependent protein kinases (CAMK).[2][9] These pathways ultimately lead to the activation of transcription factors that upregulate CYP11B2 expression.[2] Inhibitors derived from this compound block the enzymatic activity of CYP11B2, thereby reducing aldosterone synthesis.

Caption: Simplified signaling pathway for CYP11B2 expression and aldosterone synthesis.

PI3K/AKT/mTOR Signaling Pathway in Cancer

Some tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.

Conclusion

This compound (CAS 153856-89-4) is a compound of significant interest in medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. The use of this compound as a scaffold for potent and selective CYP11B2 inhibitors highlights its potential in the development of novel treatments for cardiovascular diseases. Furthermore, the demonstrated anticancer and antiviral activities of its derivatives underscore its broader therapeutic potential. This technical guide provides a solid foundation of its properties, synthesis, and applications, serving as a valuable resource for researchers aiming to leverage this promising chemical entity in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Expression of CYP11B2 in Aldosterone-Producing Adrenocortical Adenoma: Regulatory Mechanisms and Clinical Significance [jstage.jst.go.jp]

- 3. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. genecards.org [genecards.org]

- 9. WikiGenes - CYP11B2 - cytochrome P450, family 11, subfamily B,... [wikigenes.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of the 7-Amino-1,2,3,4-tetrahydroquinoline Scaffold: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of derivatives based on the 7-Amino-1,2,3,4-tetrahydroquinoline core structure. While the parent compound is primarily a scaffold for chemical synthesis, its derivatives have been shown to exhibit a remarkable range of pharmacological activities, targeting key pathways in cancer, metabolic disorders, and neurobiology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the current state of research, including quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction